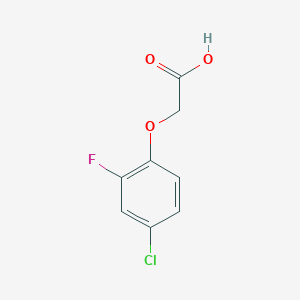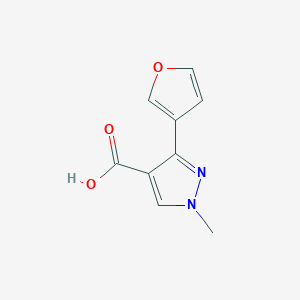
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride
Overview
Description
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride is a synthetic compound used in a variety of scientific research applications. It is a derivative of the amino acid phenylalanine and is composed of a fluorinated phenyl ring, a methyl group, and an amine group. The hydrochloride salt form is often used in laboratory experiments due to its high solubility in water. This compound has been studied for its role in biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Derivatives : Studies have detailed the synthesis of various fluorinated compounds and their derivatives, highlighting methodologies that could be applicable to the synthesis of compounds similar to "1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride". These include the synthesis of β-aminoketones, electrophilic amination procedures, and the creation of Schiff base organotin(IV) complexes, showcasing the versatility of fluorinated compounds in creating a broad range of chemical entities for further research applications (Makarova et al., 2002), (Bombek et al., 2004), (Basu Baul et al., 2009).
Corrosion Inhibition : Fluorinated compounds have been researched for their potential as corrosion inhibitors, indicating that such chemicals can provide protective benefits in industrial applications. This demonstrates the potential utility of compounds like "1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride" in materials science and engineering to enhance the durability of metals (Boughoues et al., 2020).
Analytical and Biochemical Applications
Fluorescent and Colorimetric Probes : The development of fluorescent and colorimetric probes for pH sensing and metal ion detection showcases the application of fluorinated compounds in analytical chemistry. These studies illustrate how modifications to the chemical structure can produce sensors with high specificity and sensitivity, useful in environmental monitoring and biological research (Diana et al., 2020), (Ye et al., 2014).
properties
IUPAC Name |
1-(3-fluorophenoxy)-3-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO.ClH/c1-8(2)11(13)7-14-10-5-3-4-9(12)6-10;/h3-6,8,11H,7,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCUXAZANDQFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(COC1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenoxy)-3-methylbutan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
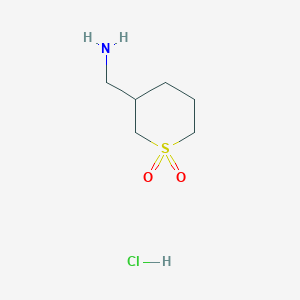


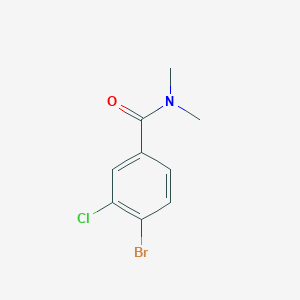

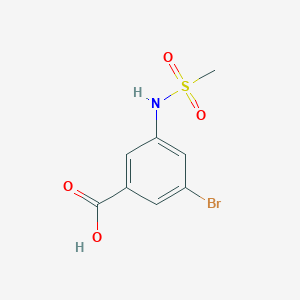

![4-Bromo-2-(ethylamino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1449213.png)
